
(4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone, also known as PTM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTM has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Applications De Recherche Scientifique
Antagonist Potencies in Alpha(2C)-Adrenoceptor
A series of 4-aminoquinolines, which include compounds structurally related to (4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone, demonstrated antagonist potencies against the alpha(2C)-adrenoceptor. These compounds showed selectivity over other subtypes, with some exhibiting high potency and selectivity for the alpha(2C)-adrenoceptor. Critical structural features were identified, such as a substituent in the 3-position of the quinoline ring, which is essential for this activity (Höglund et al., 2006).
Spectroscopic Properties in Various Solvents
The electronic absorption, excitation, and fluorescence properties of quinoline derivatives, including those similar to the compound , were investigated in different solvents. These studies provided insights into the excited-states and fluorescence characteristics of these compounds, useful for understanding their behavior in various environments (Al-Ansari, 2016).
Tubulin Polymerization Inhibition in Cancer Cells
Quinoline derivatives, closely related to (4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone, have been shown to inhibit tubulin polymerization in cancer cell lines, including lung and prostate cancer. These compounds not only exhibited significant antiproliferative activity but also induced cell cycle arrest and apoptosis, demonstrating potential as anticancer agents (Srikanth et al., 2016).
Novel Synthesis Methods
Innovative methods for synthesizing quinoline derivatives, including those similar to the compound of interest, have been developed. These methods often involve solvent-free conditions and microwave-assisted synthesis, contributing to the efficient production of such compounds, which is crucial for research and potential therapeutic applications (Nandeshwarappa et al., 2005).
Antimicrobial Activity
Some derivatives of 3-phenylamino-2-thioxo-3H-quinazolin-4-one, a compound structurally related to the one , have been evaluated for their antimicrobial activity. These compounds have shown promising results against various microbial strains, indicating potential for antimicrobial applications (Saleh et al., 2004).
Propriétés
IUPAC Name |
(4-anilinoquinolin-3-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-20(23-10-12-25-13-11-23)17-14-21-18-9-5-4-8-16(18)19(17)22-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITLWYDVFAZHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2568491.png)

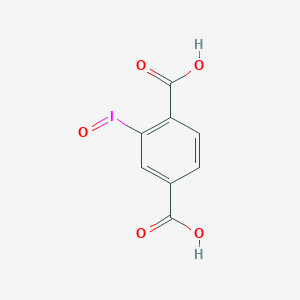
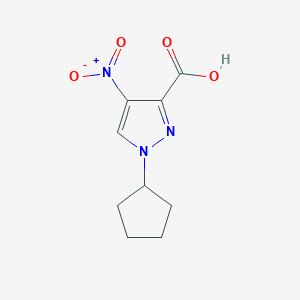
![N-[(5,5-Dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2568496.png)
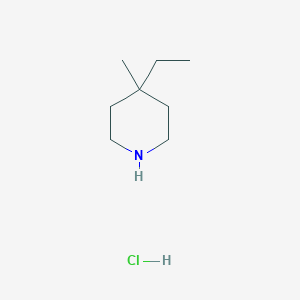
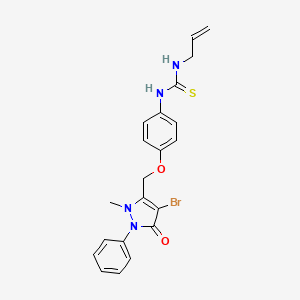
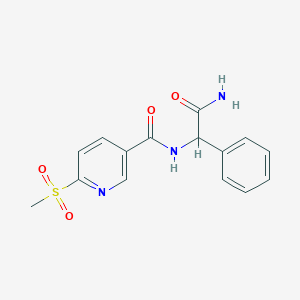

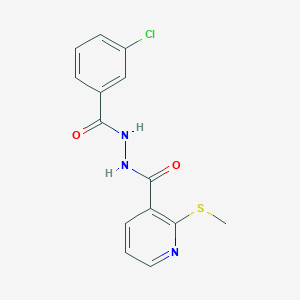
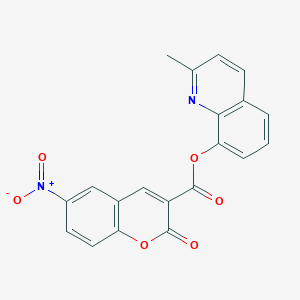
![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568509.png)
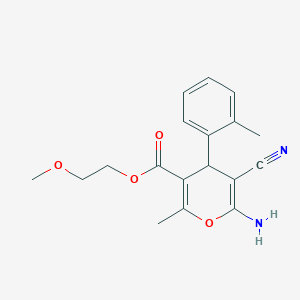
![2-([1,1'-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide](/img/structure/B2568511.png)